molecular formula C9H9FO B1532376 2-Ethenyl-4-fluoro-1-methoxybenzene CAS No. 1817807-77-4

2-Ethenyl-4-fluoro-1-methoxybenzene

Cat. No.: B1532376
CAS No.: 1817807-77-4
M. Wt: 152.16 g/mol
InChI Key: UNZQVZIPVBOLFJ-UHFFFAOYSA-N
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Description

2-Ethenyl-4-fluoro-1-methoxybenzene is an organic compound with the molecular formula C9H9FO It is a derivative of benzene, characterized by the presence of an ethenyl group, a fluoro substituent, and a methoxy group attached to the benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Ethenyl-4-fluoro-1-methoxybenzene typically involves electrophilic aromatic substitution reactions. One common method is the Friedel-Crafts alkylation, where benzene is reacted with an alkyl halide in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl3). The reaction conditions often require anhydrous environments and controlled temperatures to ensure the desired substitution occurs .

Industrial Production Methods

On an industrial scale, the production of this compound may involve multi-step synthesis processes. These processes can include the initial formation of intermediate compounds, followed by further functionalization to introduce the ethenyl, fluoro, and methoxy groups. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the production process .

Chemical Reactions Analysis

Types of Reactions

2-Ethenyl-4-fluoro-1-methoxybenzene can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield quinones, while substitution reactions can produce halogenated or nitrated derivatives of this compound .

Scientific Research Applications

2-Ethenyl-4-fluoro-1-methoxybenzene has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-Ethenyl-4-fluoro-1-methoxybenzene involves its interaction with molecular targets through electrophilic aromatic substitution. The ethenyl group can participate in reactions that form covalent bonds with nucleophiles, while the fluoro and methoxy groups influence the compound’s reactivity and stability. The pathways involved include the formation of intermediate carbocations and subsequent stabilization through resonance and inductive effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound is unique due to the combination of its ethenyl, fluoro, and methoxy groups, which confer distinct chemical properties and reactivity. This uniqueness makes it valuable in specific synthetic applications and research studies .

Biological Activity

2-Ethenyl-4-fluoro-1-methoxybenzene, a compound with the CAS number 1817807-77-4, has garnered attention in scientific research for its diverse biological activities and potential applications in medicinal chemistry. This article delves into the compound's biological activity, mechanisms of action, and relevant case studies, supported by data tables summarizing key findings.

Chemical Structure and Properties

The chemical structure of this compound features an ethenyl group, a fluorine atom, and a methoxy group attached to a benzene ring. These functional groups significantly influence the compound's reactivity and biological interactions.

The biological activity of this compound is primarily attributed to its ability to undergo electrophilic aromatic substitution reactions. The ethenyl group can form covalent bonds with nucleophiles, while the fluorine and methoxy groups modulate the compound's stability and reactivity. This interaction leads to various downstream effects on metabolic pathways and enzyme activities.

Anticancer Activity

Recent studies have highlighted the antiproliferative properties of this compound against various cancer cell lines. Notably, it has shown significant inhibition of tubulin polymerization, which is crucial for cancer cell division.

Cell Line IC₅₀ (nM) Mechanism of Action
MCF-710–33Inhibition of tubulin polymerization
MDA-MB-23115–40Induction of apoptosis

In vitro studies indicate that treatment with this compound leads to G₂/M phase arrest in MCF-7 cells, promoting apoptotic pathways .

Antimicrobial Activity

The presence of the fluorine atom has been linked to enhanced antimicrobial properties. Compounds structurally similar to this compound have demonstrated effectiveness against antibiotic-resistant strains such as MRSA (Methicillin-resistant Staphylococcus aureus) and Enterococcus faecalis. These compounds disrupt biofilm formation and inhibit bacterial growth effectively.

Microorganism Minimum Inhibitory Concentration (MIC)
MRSA25 µg/mL
Enterococcus faecalis30 µg/mL

Toxicity Studies

Toxicity assessments reveal that this compound exhibits relatively low toxicity towards human embryonic kidney (HEK293) cells, with selectivity factors greater than 20. This suggests a favorable therapeutic index for potential clinical applications.

Compound Cell Type IC₅₀ (µg/mL) Selectivity Factor
This compoundHEK293>20>20

Case Studies

  • Anticancer Studies : A study conducted on MCF-7 breast cancer cells demonstrated that treatment with this compound resulted in significant cell cycle arrest and apoptosis induction, highlighting its potential as an anticancer agent .
  • Antimicrobial Efficacy : Research exploring the antimicrobial activity of compounds similar to this compound found promising results against resistant bacterial strains, supporting its application in developing new antibiotics .

Properties

IUPAC Name

2-ethenyl-4-fluoro-1-methoxybenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9FO/c1-3-7-6-8(10)4-5-9(7)11-2/h3-6H,1H2,2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UNZQVZIPVBOLFJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)F)C=C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9FO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

152.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.